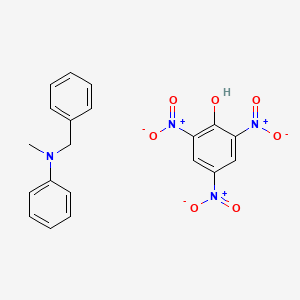
N-methyl-N-(phenylmethyl)aniline; 2,4,6-trinitrophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-N-(phenylmethyl)aniline: and 2,4,6-trinitrophenol are two distinct chemical compounds with unique properties and applicationsN-methyl-N-(phenylmethyl)aniline is an organic compound with the chemical formula C14H15N, commonly used in the synthesis of dyes and pharmaceuticals
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-methyl-N-(phenylmethyl)aniline: can be synthesized through the reaction of aniline with formaldehyde and methylamine under acidic conditions . The reaction typically involves heating the mixture to promote the formation of the desired product.
2,4,6-trinitrophenol: is prepared by nitrating phenol with a mixture of concentrated sulfuric acid and nitric acid . The reaction is highly exothermic and requires careful temperature control to prevent decomposition of the product.
Industrial Production Methods
In industrial settings, N-methyl-N-(phenylmethyl)aniline is produced using continuous flow reactors to ensure consistent quality and yield . The process involves the use of catalysts to enhance the reaction rate and reduce the formation of by-products.
2,4,6-trinitrophenol: is manufactured in large quantities using batch reactors. The process involves multiple stages of nitration, followed by purification steps to remove impurities and obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N-methyl-N-(phenylmethyl)aniline: undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions.
2,4,6-trinitrophenol: primarily undergoes nitration and reduction reactions . It can be reduced to form picramic acid using reducing agents such as iron and hydrochloric acid.
Major Products
The major products formed from the reactions of N-methyl-N-(phenylmethyl)aniline include N-methyl-N-(phenylmethyl)aniline oxide and N-methyl-N-(phenylmethyl)aniline halides .
For 2,4,6-trinitrophenol , the major products include picramic acid and various nitro derivatives .
Wissenschaftliche Forschungsanwendungen
N-methyl-N-(phenylmethyl)aniline: is used in scientific research for the synthesis of dyes, pharmaceuticals, and as a reagent in organic chemistry . It is also used in the study of reaction mechanisms and kinetics.
2,4,6-trinitrophenol: is widely used in chemical laboratories as a reagent for the detection of metals and proteins . It is also used in the synthesis of other chemical compounds and as an explosive in military applications.
Wirkmechanismus
The mechanism of action of N-methyl-N-(phenylmethyl)aniline involves its interaction with various molecular targets, including enzymes and receptors . It can act as an inhibitor or activator of specific biochemical pathways, depending on its chemical structure and the nature of the target.
2,4,6-trinitrophenol: exerts its effects through its ability to undergo rapid decomposition, releasing large amounts of energy . This property makes it an effective explosive and a useful reagent in chemical reactions.
Vergleich Mit ähnlichen Verbindungen
N-methyl-N-(phenylmethyl)aniline: is similar to other aniline derivatives, such as N-methylaniline and N-phenylaniline . its unique structure and reactivity make it distinct from these compounds.
2,4,6-trinitrophenol: is similar to other nitroaromatic compounds, such as trinitrotoluene (TNT) and dinitrophenol . Its high nitrogen content and explosive properties set it apart from these compounds.
Eigenschaften
CAS-Nummer |
38734-75-7 |
|---|---|
Molekularformel |
C20H18N4O7 |
Molekulargewicht |
426.4 g/mol |
IUPAC-Name |
N-benzyl-N-methylaniline;2,4,6-trinitrophenol |
InChI |
InChI=1S/C14H15N.C6H3N3O7/c1-15(14-10-6-3-7-11-14)12-13-8-4-2-5-9-13;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h2-11H,12H2,1H3;1-2,10H |
InChI-Schlüssel |
IUZLIDUABCUHNF-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CC1=CC=CC=C1)C2=CC=CC=C2.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















